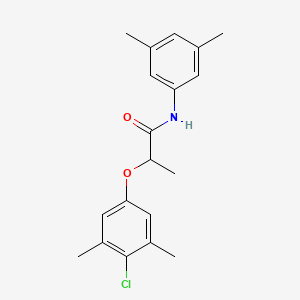
2-(4-chloro-3,5-dimethylphenoxy)-N-(3,5-dimethylphenyl)propanamide
Overview
Description
2-(4-chloro-3,5-dimethylphenoxy)-N-(3,5-dimethylphenyl)propanamide, also known as MK-677 or Ibutamoren, is a non-peptide selective agonist of the ghrelin receptor. It was first synthesized in the 1990s as a potential treatment for growth hormone deficiency and other related disorders. In recent years, it has gained popularity in the fitness and bodybuilding communities for its alleged ability to increase muscle mass and decrease fat mass.
Mechanism of Action
2-(4-chloro-3,5-dimethylphenoxy)-N-(3,5-dimethylphenyl)propanamide works by binding to the ghrelin receptor, which is primarily found in the brain and stomach. This binding stimulates the release of growth hormone and other hormones, leading to an increase in muscle mass and a decrease in fat mass.
Biochemical and Physiological Effects
In addition to its effects on growth hormone and IGF-1 levels, 2-(4-chloro-3,5-dimethylphenoxy)-N-(3,5-dimethylphenyl)propanamide has been shown to have other biochemical and physiological effects. These include increased bone density, improved sleep quality, and improved insulin sensitivity.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(4-chloro-3,5-dimethylphenoxy)-N-(3,5-dimethylphenyl)propanamide in lab experiments is its ability to increase growth hormone and IGF-1 levels without the need for injections or other invasive procedures. However, one limitation is the potential for off-target effects, as 2-(4-chloro-3,5-dimethylphenoxy)-N-(3,5-dimethylphenyl)propanamide also binds to other receptors in addition to the ghrelin receptor.
Future Directions
There are several potential future directions for research on 2-(4-chloro-3,5-dimethylphenoxy)-N-(3,5-dimethylphenyl)propanamide. These include further studies on its potential therapeutic uses, as well as investigations into its effects on muscle and bone health in aging populations. Additionally, there is a need for more research on the long-term safety and efficacy of 2-(4-chloro-3,5-dimethylphenoxy)-N-(3,5-dimethylphenyl)propanamide use.
Scientific Research Applications
2-(4-chloro-3,5-dimethylphenoxy)-N-(3,5-dimethylphenyl)propanamide has been the subject of numerous scientific studies, primarily focused on its potential therapeutic uses. It has been shown to increase levels of growth hormone and insulin-like growth factor 1 (IGF-1) in both animal and human studies, which could have implications for the treatment of growth hormone deficiency, osteoporosis, and other related disorders.
properties
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-(3,5-dimethylphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO2/c1-11-6-12(2)8-16(7-11)21-19(22)15(5)23-17-9-13(3)18(20)14(4)10-17/h6-10,15H,1-5H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFJLFLPJDRHTKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C(C)OC2=CC(=C(C(=C2)C)Cl)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{4-[4-(2-chlorobenzyl)-1-piperazinyl]phenyl}-4-(4-morpholinyl)-3-nitrobenzamide](/img/structure/B4173555.png)
![1-[(4-fluorophenyl)sulfonyl]-N-methyl-3-piperidinecarboxamide](/img/structure/B4173559.png)
![ethyl 5-acetyl-2-{[2-(4-biphenylyloxy)propanoyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B4173564.png)
![5-methyl-7-[4-(methylthio)phenyl]-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4173567.png)
![N-[1-(5-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4-ethyl-4H-1,2,4-triazol-3-yl)ethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B4173570.png)
![N-(2-hydroxy-4-nitrophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B4173577.png)
![8-ethyl-2-[4-({[1-(4-fluorophenyl)ethyl]amino}carbonothioyl)-1-piperazinyl]-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B4173593.png)
![2-amino-8'-ethyl-4',4',6',7-tetramethyl-2',5-dioxo-5',6'-dihydro-4'H,5H-spiro[pyrano[4,3-b]pyran-4,1'-pyrrolo[3,2,1-ij]quinoline]-3-carbonitrile](/img/structure/B4173594.png)

![5-methyl-3-[(2-phenylethyl)thio]-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B4173597.png)
![N-(3-bromophenyl)-2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)propanamide](/img/structure/B4173623.png)

![N~2~-(4-chlorophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-3-pyridinylglycinamide](/img/structure/B4173635.png)
![N-benzyl-1-[(4-bromophenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4173637.png)